molecular formula C9H10F3NO2S B13636921 3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide

3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide

Cat. No.: B13636921
M. Wt: 253.24 g/mol
InChI Key: GVTFPCHSDHTBLW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide is an organic compound with the molecular formula C9H10F3NO2S It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide typically involves the reaction of 3,3,3-trifluoro-1-phenylpropane with sulfonamide reagents under controlled conditions. One common method involves the use of trifluoromethylation reactions followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the type of reaction and the reagents used.

Scientific Research Applications

3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can interact with enzymes and receptors. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1-phenylpropan-1-amine: Similar structure but with an amine group instead of a sulfonamide group.

    3,3,3-Trifluoro-1-phenylpropane-1,2-dione: Contains a dione group instead of a sulfonamide group.

    3,3,3-Trifluoro-1,2-propanediol: Contains a diol group instead of a sulfonamide group.

Uniqueness

3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.24 g/mol

IUPAC Name

3,3,3-trifluoro-1-phenylpropane-1-sulfonamide

InChI

InChI=1S/C9H10F3NO2S/c10-9(11,12)6-8(16(13,14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,13,14,15)

InChI Key

GVTFPCHSDHTBLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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